Molecular Weight Differentiation and Its Impact on Downstream ADME Property Tuning
The target compound (MW 216.24 g/mol) carries an additional 54.09 Da compared to the unsubstituted 1H-indazole-6-carboxylic acid (MW 162.15 g/mol) [1][2]. This 33% mass increase moves the compound from the fragment-like space (MW < 200) into the lead-like range (200–350 Da), where it can serve as a more advanced intermediate without requiring immediate de novo construction of the N1-cyclopropylmethyl motif. Relative to 1-methyl-1H-indazole-6-carboxylic acid (MW 176.17 g/mol), the cyclopropylmethyl group adds 40.07 Da, providing a distinct increment for SAR exploration.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 216.24 |
| Comparator Or Baseline | 1H-indazole-6-carboxylic acid: 162.15; 1-methyl-1H-indazole-6-carboxylic acid: 176.17 |
| Quantified Difference | +54.09 vs. parent; +40.07 vs. 1-methyl analog |
| Conditions | Computed from molecular formula; PubChem release 2025.04.14 |
Why This Matters
A 33% increase in molecular weight moves the compound across drug-likeness boundaries, directly affecting oral bioavailability predictions and downstream formulation strategies.
- [1] PubChem Compound Summary for CID 91811857, 1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91811857 (accessed Apr 2026). View Source
- [2] PubChem Compound Summary for CID 16227938, 1H-Indazole-6-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1H-indazole-6-carboxylic-acid (accessed Apr 2026). View Source
